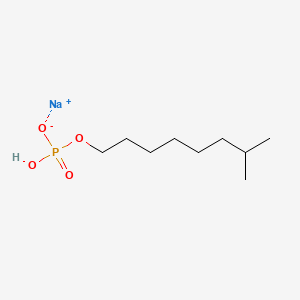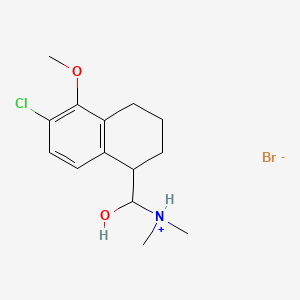
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is a complex organic compound that belongs to the class of naphthalenemethanol derivatives This compound is characterized by its unique chemical structure, which includes a naphthalene ring, a methanol group, and various substituents such as chlorine, dimethylamino, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of substituents, and the final hydrobromide formation. Common synthetic routes may include:
Step 1: Formation of the naphthalene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Chlorination to introduce the chlorine substituent.
Step 4: Dimethylamination to add the dimethylamino group.
Step 5: Methoxylation to introduce the methoxy group.
Step 6: Formation of the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalene derivatives.
Substitution: Replacement of substituents such as chlorine with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce dihydronaphthalene compounds.
Aplicaciones Científicas De Investigación
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenemethanol: Lacks the additional substituents present in the target compound.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol, chlorine, dimethylamino, and methoxy groups.
6-Chloro-1-(dimethylamino)-5-methoxy-naphthalene: Similar substituents but lacks the methanol group.
Uniqueness
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is unique due to its combination of substituents, which confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
Número CAS |
63766-12-1 |
|---|---|
Fórmula molecular |
C14H21BrClNO2 |
Peso molecular |
350.68 g/mol |
Nombre IUPAC |
[(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-hydroxymethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H20ClNO2.BrH/c1-16(2)14(17)11-6-4-5-10-9(11)7-8-12(15)13(10)18-3;/h7-8,11,14,17H,4-6H2,1-3H3;1H |
Clave InChI |
PKFLRMGRLBJGHH-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C(C1CCCC2=C1C=CC(=C2OC)Cl)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



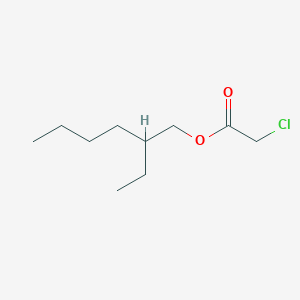
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
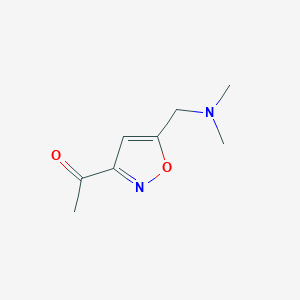
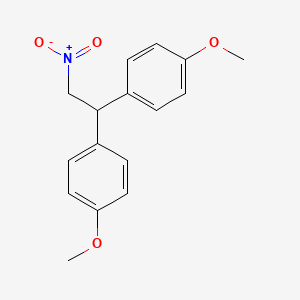
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
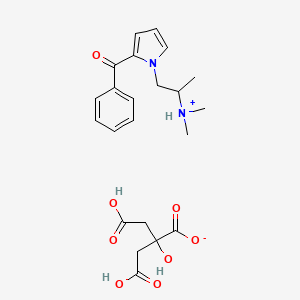
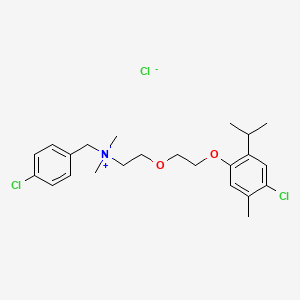
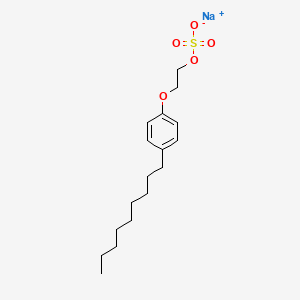
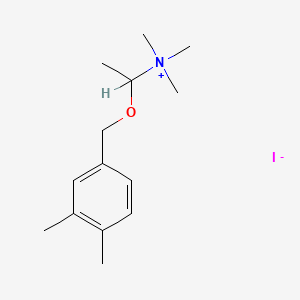
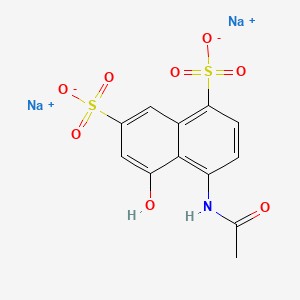
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

